molecular formula C11H11F3O2 B15090924 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol

2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol

Cat. No.: B15090924
M. Wt: 232.20 g/mol
InChI Key: KIONLEAGBYYYGV-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxymethyl moiety, which is further connected to a prop-2-en-1-ol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol typically involves the reaction of 4-trifluoromethylphenol with an appropriate allyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethyl-phenoxymethyl)-propanoic acid.

    Reduction: Formation of 2-(4-Trifluoromethyl-phenoxymethyl)-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can modulate enzyme activity by binding to active sites or altering protein conformation. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: Shares the trifluoromethyl group but lacks the prop-2-en-1-ol moiety.

    2-(4-Trifluoromethyl-phenoxymethyl)-benzene-1-carboximidamide: Contains a similar phenoxymethyl structure but with different functional groups.

    2-(4-Trifluoromethyl-phenoxymethyl)-aniline: Similar phenoxymethyl structure with an amine group instead of the prop-2-en-1-ol moiety.

Uniqueness

2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is unique due to the combination of the trifluoromethyl group and the prop-2-en-1-ol structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances the compound’s biological activity and potential as a pharmaceutical agent.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenoxy]methyl]prop-2-en-1-ol

InChI

InChI=1S/C11H11F3O2/c1-8(6-15)7-16-10-4-2-9(3-5-10)11(12,13)14/h2-5,15H,1,6-7H2

InChI Key

KIONLEAGBYYYGV-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)COC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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